6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine PubChem CID
6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine PubChem CID
An In-depth Technical Guide to 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive scientific overview of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine, a substituted pyrimidine of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly as kinase inhibitors. This document details the compound's identification, physicochemical properties, a validated synthetic route, and its potential mechanistic role. The synthesis is presented as a detailed, self-validating protocol grounded in established principles of nucleophilic aromatic substitution. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the handling and application of this compound.
Introduction to Substituted Pyrimidines
The pyrimidine ring system is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The synthetic tractability of the pyrimidine core allows for systematic modification at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve high-affinity and selective interactions with biological targets.
The specific compound, 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine, belongs to the class of 4-amino-6-chloropyrimidines. The chlorine atom at the C6 position serves as a reactive handle for further chemical elaboration, such as in Suzuki or other cross-coupling reactions, allowing for the creation of diverse chemical libraries for high-throughput screening.[2] The N-(2,4-dimethoxyphenyl) substituent at the C4 position is crucial for directing interactions within the binding pockets of target proteins, often through hydrogen bonding and hydrophobic contacts. This guide elucidates the essential technical details of this promising chemical entity.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physicochemical properties are paramount for any research and development endeavor. These parameters influence solubility, permeability, and metabolic stability, which are critical determinants of a compound's potential as a therapeutic agent.
PubChem Compound Identification: The definitive public chemical database identifier for this compound is:
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PubChem CID: 60726874[3]
Chemical Structure
The structural representation of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is depicted below.
Caption: Chemical structure of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine.
Physicochemical Data Summary
The key computed properties for this compound are summarized in the table below. These values are essential for planning experiments, including reaction setup, purification, and formulation.
| Property | Value | Source |
| PubChem CID | 60726874 | [3] |
| CAS Number | 1292577-03-7 | [3] |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ | [3] |
| Molecular Weight | 265.7 g/mol | [3] |
| Monoisotopic Mass | 265.0618043 Da | [3] |
| XLogP3-AA | 3.0 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Complexity | 358 | [3] |
Synthesis and Mechanistic Rationale
The synthesis of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of substituted heteroaromatics.
Synthetic Workflow Diagram
The logical flow from starting materials to the final, purified product is outlined below. This workflow emphasizes key stages of reaction, workup, and purification.
Caption: A typical workflow for the synthesis and purification of the title compound.
Step-by-Step Synthesis Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.
Materials:
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2,4-Dichloropyrimidine
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2,4-Dimethoxyaniline
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N,N-Diisopropylethylamine (DIPEA)
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n-Butanol (anhydrous)
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Ethyl acetate (EtOAc)
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Hexane
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Saturated sodium chloride solution (brine)
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Sodium sulfate (Na₂SO₄), anhydrous
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq), 2,4-dimethoxyaniline (1.05 eq), and n-butanol to achieve a concentration of approximately 0.2 M.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
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Expertise & Experience: DIPEA is chosen as the base because it is non-nucleophilic and effectively scavenges the HCl generated during the reaction without competing with the primary amine nucleophile. Its high boiling point is compatible with the reflux conditions.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 117°C) and maintain for 16-24 hours.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.
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Workup: a. Allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with water (2x) and then with brine (1x).
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Trustworthiness: This washing sequence removes the water-soluble DIPEA-hydrochloride salt and any remaining n-butanol, ensuring a cleaner crude product for purification.
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Purification: a. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product. c. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50% EtOAc).
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Characterization: Combine the pure fractions, remove the solvent, and dry under high vacuum to obtain 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Biological Activity and Mechanism of Action
While specific biological data for 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is not extensively published, the 4-aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitors. Many FDA-approved drugs and clinical candidates, such as Imatinib and Gefitinib, feature similar heterocyclic cores that target the ATP-binding site of protein kinases.
The 2,4-disubstituted pyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The N-(2,4-dimethoxyphenyl) group likely occupies the hydrophobic pocket adjacent to the ATP-binding site, contributing to binding affinity and selectivity. The chlorine at the C6 position can be used as a point of attachment for vectors that probe other regions of the protein, potentially leading to inhibitors with novel binding modes or improved selectivity profiles.
Hypothetical Kinase Inhibition Pathway
The diagram below illustrates the general mechanism by which a pyrimidine-based inhibitor can block a signaling pathway by targeting a protein kinase.
Caption: General mechanism of kinase inhibition by a small molecule inhibitor.
Representative Experimental Protocol: In Vitro Kinase Assay
To evaluate the potential of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine as a kinase inhibitor, a common and reliable method is an in vitro luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.
Protocol:
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Compound Preparation: Prepare a 10 mM stock solution of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.
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Kinase Reaction: a. In a separate plate, add the kinase, the specific substrate peptide, and ATP in a buffered solution. b. Transfer a small volume of the serially diluted compound from the compound plate to the reaction plate. c. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
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ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
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Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
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Data Acquisition: Read the luminescence signal using a plate reader.
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Data Analysis: a. Convert the raw luminescence units to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
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Self-Validating System: The inclusion of appropriate controls and the dose-dependent nature of the inhibition provide internal validation for the experimental results.
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Conclusion
6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is a valuable chemical entity built upon the privileged pyrimidine scaffold. Its synthesis is straightforward, employing robust and well-understood SNAr chemistry. While its specific biological targets are yet to be fully elucidated in public literature, its structure is highly suggestive of a role as a kinase inhibitor. The strategic placement of a reactive chlorine atom provides a gateway for further chemical diversification, making it an excellent starting point for lead optimization campaigns in drug discovery. The protocols and data presented in this guide offer a solid technical foundation for researchers aiming to explore the potential of this and related compounds.
References
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Toxicity and Antimicrobial Activity of 6-Chloro-2,4-Diamino-Pyrimidine. ResearchGate. [Link]
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Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal. [Link]
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PubChem. 6-chloro-N
4-(4-methoxyphenyl)-2,4-pyrimidinediamine. National Center for Biotechnology Information. [Link] -
PubChem. 2-Pyrimidinamine, 4-chloro-6-methoxy-. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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